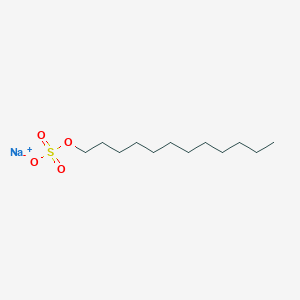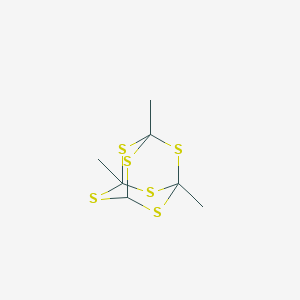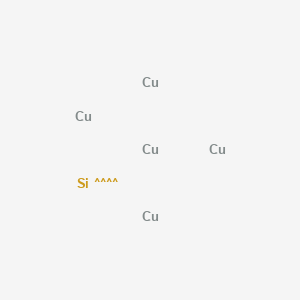
Kupfersilizid (Cu5Si)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper silicide (Cu5Si) is an intermetallic compound composed of copper and silicon. It is a semiconductor material that has been used in various applications, such as in electronics, photovoltaics, and thermoelectric materials. Copper silicide has a wide range of properties, including high electrical conductivity, high temperature stability, and good mechanical strength. It is also used as a catalyst in some chemical processes.
Wissenschaftliche Forschungsanwendungen
Elektrochemische CO2-Reduktion
Kupfersilizid (Cu5Si) wurde als ein robuster und leistungsstarker Katalysator für die elektrochemische CO2-Reduktion identifiziert. Forscher haben herausgefunden, dass Cu5Si-Katalysatoren durch chemische Gasphasenabscheidung hergestellt werden können, was zu Nanostrukturen wie Nanoplättchen und Nanodrähten führt, die die spezifische Oberfläche erhöhen und die katalytische Leistung verbessern . Diese Katalysatoren haben über lange Zeiträume bemerkenswerte Stabilität und hohe Selektivität für Ethanol und Essigsäure gezeigt, was sie vielversprechend für die Umwandlung von CO2 in wertvolle Mehrkohlenstoffprodukte macht .
Mikroelektronische Materialien
Im Bereich der Mikroelektronik wird Kupfersilizid aufgrund seiner grundlegenden Eigenschaften wie elektrischem Widerstand, Hochtemperaturstabilität und Korrosionsbeständigkeit geschätzt. Diese Eigenschaften machen es für die Verwendung als Leiter, Schottky-Barrieren, Kontakte, Gate und Interconnect-Metallisierung in Silizium-Integrierten Schaltungen geeignet. Die Materialverträglichkeit mit der Silizium-basierten Technologie ist entscheidend für seine Anwendung in diesem Bereich .
Passivierung von Halbleiterbauelementen
Kupfersilizidfilme werden verwendet, um Kupfer-basierte Chips zu passivieren, was wichtig ist, um Diffusion und Elektronentransport zu verhindern. Diese Passivierungsschicht dient als Diffusionsbarriere und verhindert die Migration von Atomen, die andernfalls zur Degradation des Bauelements führen könnten .
Diffusionsbarriere in der Chip-Fertigung
Als Diffusionsbarriere spielt Kupfersilizid eine entscheidende Rolle bei der Chip-Fertigung. Es verhindert das Vermischen verschiedener Materialien innerhalb des Chips und erhält so die Integrität und Leistung der Halbleiterbauelemente .
Wirkmechanismus
Target of Action
Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .
Mode of Action
Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .
Biochemical Pathways
While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .
Pharmacokinetics
As an inorganic compound, it is insoluble in water , which may impact its bioavailability
Result of Action
The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .
Safety and Hazards
Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .
Biochemische Analyse
Biochemical Properties
Copper silicide (Cu5Si) is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . It is used to passivate copper-based chips, inhibiting diffusion and electron transport
Cellular Effects
It is known that Copper silicide thin film is used for passivation of copper interconnects, where it serves to suppress diffusion and electromigration and serves as a diffusion barrier .
Molecular Mechanism
It is known to catalyze the addition of methyl chloride to silicon, an illustrative reaction that affords the industrially useful dimethyldichlorosilane .
Temporal Effects in Laboratory Settings
Copper silicide (Cu5Si) forms upon heating mixtures of copper and silicon . It has been observed that the growth of copper silicide starts at temperatures as low as 300°C . The growth kinetics have been monitored by both sheet resistance and x-ray diffraction techniques .
Metabolic Pathways
Copper silicide (Cu5Si) is involved in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyses the addition of methyl chloride to silicon .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Copper silicide (Cu5Si) can be achieved through a solid-state reaction of Copper (Cu) and Silicon (Si) at high temperatures.", "Starting Materials": [ "Copper (Cu)", "Silicon (Si)" ], "Reaction": [ "Mix Copper (Cu) and Silicon (Si) in a stoichiometric ratio of 5:1", "Grind the mixture thoroughly to ensure homogeneity", "Place the mixture in a crucible made of a refractory material", "Heat the crucible in a furnace to a temperature of 900-1000°C under an inert atmosphere such as Argon (Ar)", "Hold the mixture at this temperature for several hours to allow the reaction to occur", "Cool the crucible to room temperature", "Remove the product from the crucible and grind it to a fine powder" ] } | |
CAS-Nummer |
12159-07-8 |
Molekularformel |
CuSi |
Molekulargewicht |
91.63 g/mol |
IUPAC-Name |
copper;silicon |
InChI |
InChI=1S/Cu.Si |
InChI-Schlüssel |
WCCJDBZJUYKDBF-UHFFFAOYSA-N |
SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] |
Kanonische SMILES |
[Si].[Cu] |
Andere CAS-Nummern |
12159-07-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




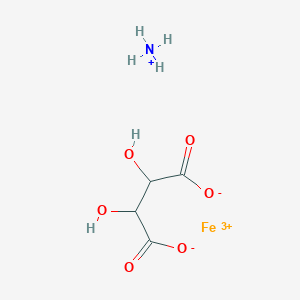

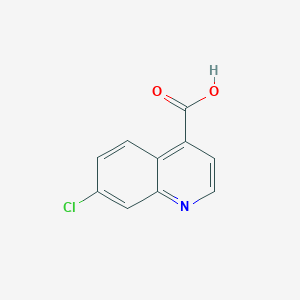
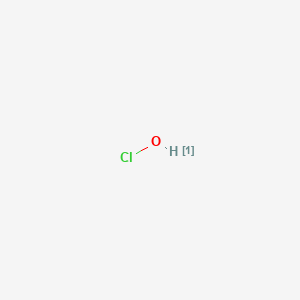
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)




![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
